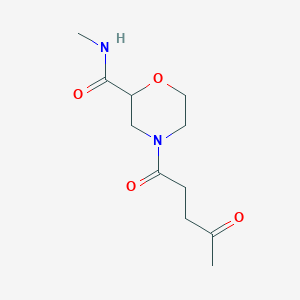
N-methyl-4-(4-oxopentanoyl)morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-(4-oxopentanoyl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a methyl group, a 4-oxopentanoyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(4-oxopentanoyl)morpholine-2-carboxamide typically involves the reaction of morpholine with appropriate reagents to introduce the methyl, 4-oxopentanoyl, and carboxamide groups. . The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(4-oxopentanoyl)morpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methyl and 4-oxopentanoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-4-(4-oxopentanoyl)morpholine-2-carboxylic acid, while reduction may produce N-methyl-4-(4-hydroxypentanoyl)morpholine-2-carboxamide.
Scientific Research Applications
N-methyl-4-(4-oxopentanoyl)morpholine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-4-(4-oxopentanoyl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-methylmorpholine: A simpler derivative with a methyl group on the morpholine ring.
4-methylmorpholine: Another derivative with a methyl group on the morpholine ring but lacking the 4-oxopentanoyl and carboxamide groups.
Uniqueness
N-methyl-4-(4-oxopentanoyl)morpholine-2-carboxamide is unique due to the presence of both the 4-oxopentanoyl and carboxamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-methyl-4-(4-oxopentanoyl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-8(14)3-4-10(15)13-5-6-17-9(7-13)11(16)12-2/h9H,3-7H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQOXJPLFLJRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)N1CCOC(C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,4-dimethylphenyl)ethyl]-N,3-dimethyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B6953323.png)
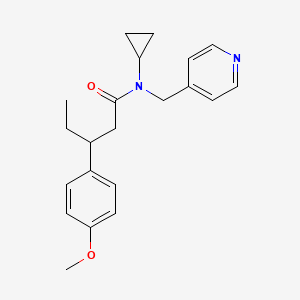
![3-[1-[(1-Tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B6953344.png)
![6-cyclopropyl-1,3-dimethyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6953356.png)
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B6953363.png)
![4-(5-cyanopyridin-2-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6953364.png)
![3-cyclohexyl-1-methyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B6953368.png)
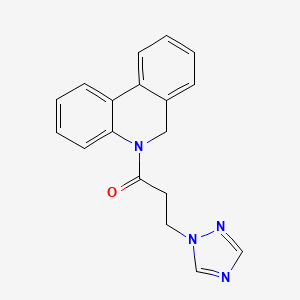
![1-[3-oxo-3-(6H-phenanthridin-5-yl)propyl]pyridin-2-one](/img/structure/B6953382.png)
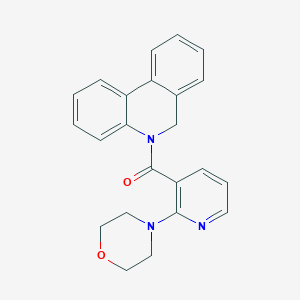
![2-[5-[[2-(difluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B6953396.png)
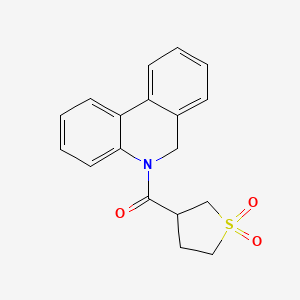
![1-[4-(1,3-Thiazol-4-ylmethyl)piperazin-1-yl]pentane-1,4-dione](/img/structure/B6953419.png)
![N-[4-[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B6953423.png)
